An In-depth Technical Guide to 2,4-DMA Hydrochloride: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to 2,4-DMA Hydrochloride: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethoxyamphetamine hydrochloride (2,4-DMA hydrochloride), a substituted amphetamine derivative. This document details its chemical structure, physicochemical properties, pharmacological actions, and relevant experimental protocols for its synthesis and analysis.
Chemical Identity and Structure
2,4-DMA hydrochloride is a synthetic compound belonging to the phenethylamine and amphetamine chemical classes. Its structure is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 4, and a propane-2-amine chain.
Chemical Structure:
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IUPAC Name: 1-(2,4-dimethoxyphenyl)propan-2-amine hydrochloride[1]
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Other Names: 2,4-Dimethoxy-α-methylphenethylamine hydrochloride, 2,4-DMA HCl
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CAS Number: 33189-36-5
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Molecular Formula: C₁₁H₁₈ClNO₂
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Molecular Weight: 231.72 g/mol
Structural Representations:
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SMILES: Cl.CC(N)Cc1ccc(OC)c(OC)c1
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InChI: InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H
Physicochemical Properties
A summary of the known physicochemical properties of 2,4-DMA hydrochloride is presented in the table below. Data for the closely related isomer, 2,5-dimethoxyamphetamine hydrochloride, is included for comparison where specific data for the 2,4-isomer is unavailable.
| Property | 2,4-DMA Hydrochloride | 2,5-Dimethoxyamphetamine Hydrochloride (for comparison) |
| Melting Point | Not explicitly reported | 115 °C[2] |
| pKa | Not explicitly reported | Not explicitly reported |
| Solubility | Soluble in water | Soluble in water[2] |
| Appearance | White solid[2] | White powder |
Pharmacology and Mechanism of Action
2,4-DMA is recognized as a serotonin 5-HT₂A receptor agonist.[3] Its pharmacological effects are believed to be primarily mediated through the activation of this receptor, which is a member of the G-protein coupled receptor (GPCR) family.
Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist like 2,4-DMA initiates an intracellular signaling cascade. The receptor is coupled to the Gq/11 protein. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses.
Experimental Protocols
This section outlines generalized experimental procedures for the synthesis and analysis of 2,4-DMA hydrochloride. These protocols are intended for informational purposes and should be adapted and optimized by qualified researchers in a controlled laboratory setting.
Synthesis Workflow
The synthesis of 2,4-DMA hydrochloride can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the formation of a nitrostyrene intermediate followed by reduction to the corresponding amine and subsequent salt formation.
Detailed Methodologies:
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Step 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitropropene:
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Dissolve 2,4-dimethoxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid).
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Add nitromethane and a catalyst (e.g., ammonium acetate).
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Reflux the mixture for several hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
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Filter, wash, and dry the crude 1-(2,4-dimethoxyphenyl)-2-nitropropene.
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Step 2: Reduction to 2,4-Dimethoxyamphetamine:
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In an inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride (LiAlH₄)) in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF)).
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Slowly add a solution of 1-(2,4-dimethoxyphenyl)-2-nitropropene in the same solvent to the reducing agent suspension, maintaining a low temperature.
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After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours.
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Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting mixture and extract the filtrate with an organic solvent.
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Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the free base of 2,4-dimethoxyamphetamine.
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Step 3: Formation of 2,4-DMA Hydrochloride:
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Dissolve the crude 2,4-dimethoxyamphetamine free base in a suitable solvent (e.g., diethyl ether or isopropanol).
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Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in a solvent) while stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
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Purification:
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Recrystallize the crude 2,4-DMA hydrochloride from a suitable solvent system (e.g., ethanol/ether) to obtain a purified product.
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Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of 2,4-DMA.
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Sample Preparation:
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Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
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For biological samples (e.g., urine, blood), perform a liquid-liquid or solid-phase extraction to isolate the analyte.
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Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic properties and mass spectral fragmentation.
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GC-MS Parameters (Typical):
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Column: A non-polar capillary column (e.g., DB-1ms or equivalent).
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Carrier Gas: Helium.
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Injection Mode: Split or splitless.
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Temperature Program: An initial oven temperature of around 100°C, ramped to approximately 280°C.
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Mass Spectrometer: Electron ionization (EI) at 70 eV.
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Detection Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.
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Fluorescence Polarization Immunoassay (FPIA):
FPIA is a rapid screening method for the detection of amphetamine and its analogues in biological fluids.
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Principle: The assay is based on the competition between the drug in the sample and a fluorescently labeled drug derivative for a limited number of antibody binding sites. The degree of fluorescence polarization is inversely proportional to the concentration of the drug in the sample.
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General Procedure:
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A urine or serum sample is mixed with a reagent containing the fluorescently labeled drug and specific antibodies.
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The mixture is incubated for a short period.
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The fluorescence polarization is measured using a dedicated instrument.
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The results are compared to a calibrator to determine the presence or absence of the drug above a certain cutoff concentration.
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Safety and Handling
2,4-DMA hydrochloride is a research chemical and should be handled with appropriate safety precautions. It is intended for laboratory use only by qualified professionals. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is for informational purposes only and does not constitute an endorsement or recommendation for the use of 2,4-DMA hydrochloride. The synthesis and possession of this compound may be subject to legal restrictions in many jurisdictions. All applicable laws and regulations should be strictly followed.
